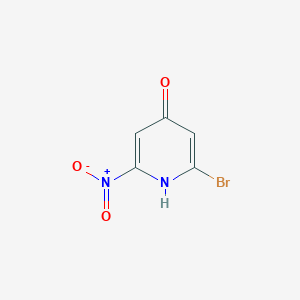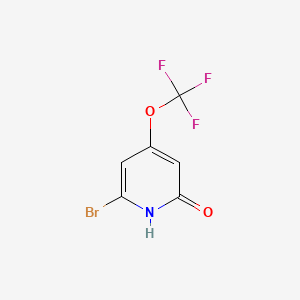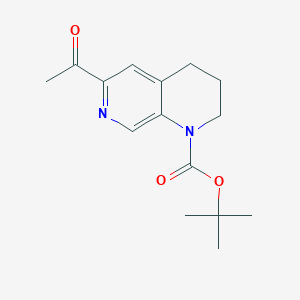![molecular formula C12H7FO2 B12956931 4-Fluorodibenzo[b,d]furan-1-ol](/img/structure/B12956931.png)
4-Fluorodibenzo[b,d]furan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorodibenzo[b,d]furan-1-ol is an organic compound belonging to the class of dibenzofurans, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a fluorine atom and a hydroxyl group attached to the dibenzofuran core. Dibenzofurans are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorodibenzo[b,d]furan-1-ol typically involves the introduction of a fluorine atom and a hydroxyl group into the dibenzofuran structure. One common method involves the use of fluorinated precursors and subsequent functionalization. For example, starting with 4-fluorodibenzofuran, the hydroxyl group can be introduced through a series of reactions involving oxidation and substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as catalytic reactions, purification through recrystallization, and quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluorodibenzo[b,d]furan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can produce various halogenated derivatives.
Applications De Recherche Scientifique
4-Fluorodibenzo[b,d]furan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 4-Fluorodibenzo[b,d]furan-1-ol involves its interaction with specific molecular targets. The presence of the fluorine atom and hydroxyl group allows the compound to form hydrogen bonds and engage in electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromodibenzo[b,d]furan: Similar in structure but with a bromine atom instead of fluorine.
4-Chlorodibenzo[b,d]furan: Contains a chlorine atom in place of fluorine.
4-Iododibenzo[b,d]furan: Features an iodine atom instead of fluorine.
Uniqueness
4-Fluorodibenzo[b,d]furan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications requiring specific electronic and steric characteristics.
Propriétés
Formule moléculaire |
C12H7FO2 |
|---|---|
Poids moléculaire |
202.18 g/mol |
Nom IUPAC |
4-fluorodibenzofuran-1-ol |
InChI |
InChI=1S/C12H7FO2/c13-8-5-6-9(14)11-7-3-1-2-4-10(7)15-12(8)11/h1-6,14H |
Clé InChI |
KXRXMSZMVPTGPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12956870.png)



![3-bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12956899.png)







